molecular formula C6H10BrN3 B2801017 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006470-69-4

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No. B2801017
CAS RN: 1006470-69-4
M. Wt: 204.071
InChI Key: JODYQZSWGAVVGI-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

There are various methods to synthesize pyrazole derivatives. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" is utilized in the synthesis of diverse heterocyclic compounds due to its reactivity and the ability to undergo various chemical transformations. Gomaa and Ali (2020) highlighted its value as a building block for synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of derivatives like DCNP offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, including amines and malononitriles (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives, including those synthesized from "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine," exhibit a wide spectrum of biological activities. Sharma et al. (2021) provided an extensive review on the synthetic approaches and medical significances of methyl-substituted pyrazoles, highlighting their potent medicinal scaffolds with applications in various therapeutic areas (Sharma et al., 2021).

Catalysis and Organic Synthesis

The compound is also relevant in the field of catalysis and organic synthesis. Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, where amines like "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" could serve as substrates or ligands in developing efficient catalytic processes (Kantam et al., 2013).

Anticancer Research

Further extending its utility, pyrazoline derivatives are explored for their anticancer properties. Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, underscoring the biological activity research of pyrazoline derivatives in pharmaceutical chemistry (Ray et al., 2022).

properties

IUPAC Name

4-bromo-1-ethyl-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYQZSWGAVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine

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